3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Description
This compound is likely an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a nitrophenyl group (a benzene ring with a nitro group), and a trifluoromethylphenyl group (a benzene ring with a trifluoromethyl group). These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, such as this one, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction is thought to contribute to the biological activities of trifluoromethyl derivatives .
Biochemical Pathways
The trifluoromethyl group is known to influence various biochemical pathways due to its unique physicochemical properties .
Result of Action
The trifluoromethyl group is known to have significant effects on the biological activities and physical properties of compounds .
Action Environment
The trifluoromethyl group is known to have unique characteristics that may be influenced by environmental factors .
Properties
IUPAC Name |
3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)11-2-1-3-12(10-11)22-17(24)16-15(8-9-28-16)27-14-6-4-13(5-7-14)23(25)26/h1-10H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJRZWZDSWOJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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